4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
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Overview
Description
“4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide” is a compound that has been studied for its potential applications in the field of medicine . It is also known as ACP-5862 .
Synthesis Analysis
The synthesis of this compound involves several steps. The primary metabolism involves CYP3A-mediated oxidation of the pyrrolidine ring, thiol conjugation of the butynamide warhead, and amide hydrolysis . A major active, circulating, pyrrolidine ring-opened metabolite, ACP-5862, was produced by CYP3A oxidation .
Molecular Structure Analysis
The molecular formula of this compound is C26H23N7O3 . More detailed structural information may be obtained through techniques such as X-ray powder diffraction .
Chemical Reactions Analysis
This compound undergoes several chemical reactions in the body. Novel enol thioethers from the 2-butynamide warhead arise from glutathione and/or cysteine Michael additions and are subject to hydrolysis to a β-ketoamide .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 481.52 . Further physical and chemical properties can be determined through additional laboratory analysis.
Scientific Research Applications
Covalent Bruton Tyrosine Kinase (BTK) Inhibitor
ACP-5862 is a potent and selective covalent BTK inhibitor . It’s a major circulating active metabolite of Acalabrutinib, a drug approved for relapsed/refractory mantle cell lymphoma and chronic lymphocytic leukemia/small lymphocytic lymphoma .
Kinase Selectivity
ACP-5862 has high kinase selectivity. It was found to be the most selective toward BTK relative to other kinase inhibitors such as ibrutinib and zanubrutinib .
Metabolism and Clearance
CYP3A4, a type of cytochrome P450, is responsible for ACP-5862 formation and metabolism . Understanding this can help assess drug-drug interactions and potential contributions of metabolites to pharmacological activity .
Inhibition of Other Cytochrome P450s and UGTs
Acalabrutinib and ACP-5862 weakly inhibit CYP2C8, CYP2C9, and CYP3A4, and ACP-5862 weakly inhibits CYP2C9 and CYP2C19 . This information is important for predicting potential drug-drug interactions.
Substrate of Multidrug Resistance Protein 1 and Breast Cancer Resistance Protein
Both Acalabrutinib and ACP-5862 are substrates of multidrug resistance protein 1 and breast cancer resistance protein . This could have implications for drug transport and resistance.
Pharmaceutical Compositions
ACP-5862 is used in pharmaceutical compositions, including those that overcome the effects of acid reducing agents . These compositions can be used for treating cancers or other disorders .
Mechanism of Action
Target of Action
The primary target of 4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide, also known as ACP-5862, is Bruton tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a vital role in the development and functioning of B cells .
Mode of Action
ACP-5862 acts as a covalent inhibitor of BTK . It binds to BTK at the active site, leading to a blockage of the enzyme’s activity . This blockage prevents the downstream signaling of the B-cell antigen receptor pathway, thereby inhibiting B-cell proliferation and survival .
Biochemical Pathways
The action of ACP-5862 affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, ACP-5862 disrupts this pathway, leading to a decrease in the activation and proliferation of B cells . This can result in the reduction of symptoms in diseases characterized by overactive B cells, such as mantle cell lymphoma and chronic lymphocytic leukemia .
Pharmacokinetics
ACP-5862 is formed and metabolized primarily by the CYP3A4 enzyme . It exhibits time-independent pharmacokinetics and moderate to high variability . The formation rate of ACP-5862 is defined as the acalabrutinib clearance multiplied by the fraction metabolized . ACP-5862 is characterized by a 2-compartment model with first-order elimination .
Result of Action
The molecular and cellular effects of ACP-5862’s action include the inhibition of BTK, leading to a decrease in B-cell activation and proliferation . This can result in the reduction of symptoms in diseases characterized by overactive B cells .
Action Environment
The action, efficacy, and stability of ACP-5862 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism of ACP-5862 . Furthermore, genetic variations in the CYP3A4 enzyme among individuals could also influence the pharmacokinetics and pharmacodynamics of ACP-5862 .
Future Directions
properties
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAATUBTUPPERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
Q & A
A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, ACP-5862 is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, ACP-5862 disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.
A: Preclinical studies have shown that ACP-5862 exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.
A: While both ACP-5862 and acalabrutinib are covalent BTK inhibitors, ACP-5862 exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of ACP-5862 towards BTK, despite having a similar binding affinity (KI).
A: ACP-5862 is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension ACP-5862, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].
A: The presence of ACP-5862, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and ACP-5862 is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.
A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (ACP-5862/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.
A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.
A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.
ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if ACP-5862 is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.
A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and ACP-5862 [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.
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